Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one

Catalog No.
S15871875
CAS No.
M.F
C7H12N2O2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one

Product Name

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-1-2-8-3-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

KTIJFWWTOYADKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC(=O)OC2

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one is a heterocyclic compound characterized by a fused bicyclic structure that incorporates nitrogen and oxygen atoms. Its molecular formula is C7H12N2O2C_7H_{12}N_2O_2, with a molecular weight of approximately 156.18 g/mol. The compound features a saturated octahydro framework, which contributes to its unique chemical and biological properties. The presence of heteroatoms enhances its potential for various applications in medicinal chemistry and materials science.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, often facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This involves replacing one atom or group in the molecule with another, commonly using halogens or nucleophiles as reagents.

The specific products formed from these reactions depend on the reaction conditions and reagents employed.

Research indicates that Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one exhibits notable biological activity. Preliminary studies suggest it may have potential as an anti-inflammatory agent and could interact with various biological targets, including receptors involved in pain and inflammation pathways. Its structural features allow it to mimic natural substrates or inhibitors, making it a candidate for further pharmacological exploration .

The synthesis of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one typically involves organic synthesis techniques. A common method includes the cyclization of appropriate precursors under controlled conditions to ensure selectivity and yield. Various synthetic routes can be optimized for industrial production to maintain quality and consistency of the compound.

Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: The compound is utilized in studying biological systems and processes.
  • Industry: It can be applied in producing materials with specific properties, potentially enhancing performance in various applications.

Interaction studies involving Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one focus on its binding affinity to various biological targets. Preliminary data suggest interactions with receptors involved in neurotransmission and inflammation. Techniques such as molecular docking simulations and binding assays are commonly employed to elucidate these interactions. Understanding these interactions is crucial for determining the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one. Notable examples include:

Compound NameMolecular FormulaKey Features
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-oneC7H12N2O2Unique bicyclic structure with potential biological activity
Pyrrolopyrazine derivativesVariesContains nitrogen and oxygen atoms; used in medicinal chemistry
Pyridazine analogsVariesSimilar structure; utilized in various biological and chemical applications
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dioneC8H9N3O2Features additional methyl group; used in similar applications

The uniqueness of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one lies in its specific arrangement of nitrogen and oxygen within a saturated bicyclic framework. This configuration influences its chemical reactivity and enhances its potential biological activity compared to other similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

156.089877630 g/mol

Monoisotopic Mass

156.089877630 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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